N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Brand Name: Vulcanchem
CAS No.: 338792-18-0
VCID: VC5962579
InChI: InChI=1S/C19H18F5NO2/c1-3-12-7-5-8-13(4-2)16(12)25-17(26)19(23,24)27-15-10-6-9-14(11-15)18(20,21)22/h5-11H,3-4H2,1-2H3,(H,25,26)
SMILES: CCC1=C(C(=CC=C1)CC)NC(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F
Molecular Formula: C19H18F5NO2
Molecular Weight: 387.35

N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

CAS No.: 338792-18-0

Cat. No.: VC5962579

Molecular Formula: C19H18F5NO2

Molecular Weight: 387.35

* For research use only. Not for human or veterinary use.

N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide - 338792-18-0

Specification

CAS No. 338792-18-0
Molecular Formula C19H18F5NO2
Molecular Weight 387.35
IUPAC Name N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Standard InChI InChI=1S/C19H18F5NO2/c1-3-12-7-5-8-13(4-2)16(12)25-17(26)19(23,24)27-15-10-6-9-14(11-15)18(20,21)22/h5-11H,3-4H2,1-2H3,(H,25,26)
Standard InChI Key VCMJMSYUULAUGT-UHFFFAOYSA-N
SMILES CCC1=C(C(=CC=C1)CC)NC(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide . Its molecular formula, C₁₉H₁₈F₅NO₂, reflects the presence of 19 carbon atoms, 18 hydrogen atoms, 5 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight, calculated as 387.3 g/mol, aligns with high-resolution mass spectrometry data .

Structural Features and Stereochemistry

The compound features a central acetamide group (-NC(=O)-) flanked by two fluorine atoms at the α-position, creating a geminal difluoro motif. The nitrogen atom of the acetamide is bonded to a 2,6-diethylphenyl group, while the oxygen atom is connected to a 3-(trifluoromethyl)phenoxy moiety . Key structural attributes include:

  • Diethylphenyl group: Introduces steric bulk and lipophilicity.

  • Trifluoromethylphenoxy group: Enhances electron-withdrawing properties and metabolic stability.

  • Geminal difluoroacetamide: Modulates electronic effects and hydrogen-bonding potential.

The SMILES string CCC1=C(C(=CC=C1)CC)NC(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F provides a simplified representation of its connectivity .

Table 1: Key Computed Molecular Properties

PropertyValueMethod/Reference
Molecular Weight387.3 g/molPubChem 2.1
XLogP3-AA6.0XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors7Cactvs 3.4.6.11
Rotatable Bond Count6Cactvs 3.4.6.11
Topological Polar SA55.6 ŲPubChem

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for this compound are scarce in public literature, analogous fluorinated acetamides are synthesized via nucleophilic substitution or coupling reactions. A plausible route involves:

  • Preparation of 2,6-diethylaniline: Ethylation of 2-aminophenol followed by purification.

  • Acetamide formation: Reaction with difluoroacetic acid chloride in the presence of a base (e.g., triethylamine).

  • Etherification: Coupling the intermediate with 3-(trifluoromethyl)phenol under Mitsunobu conditions or using a dehydrohalogenation agent .

Optimization Challenges

The geminal difluoro group complicates synthesis due to:

  • Steric hindrance from the diethylphenyl and trifluoromethyl groups.

  • Fluorine’s electronegativity, which may necessitate elevated temperatures or specialized catalysts .

Physicochemical Properties

Solubility and Lipophilicity

With an XLogP3 value of 6.0 , the compound exhibits high lipophilicity, suggesting poor aqueous solubility. This property aligns with its potential as a membrane-permeable agent in agrochemical or pharmaceutical contexts.

Spectroscopic Data

  • ¹H NMR: Expected signals include a singlet for the acetamide NH (δ 8.2–8.5 ppm), triplets for ethyl groups (δ 1.2–1.4 ppm), and aromatic protons (δ 6.8–7.6 ppm).

  • ¹⁹F NMR: Distinct resonances for CF₃ (-62 ppm) and geminal fluorines (-100 to -110 ppm) .

Biological and Industrial Applications

Table 2: Hypothetical Biological Targets

TargetMechanismPotential Application
ACC EnzymeLipid biosynthesis inhibitionHerbicide development
Protein KinasesATP-binding site blockadeCancer therapy
Bacterial Penicillin-Binding ProteinsCell wall disruptionAntibiotic adjuvants

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